molecular formula C31H44K2O18S2 B10818085 Carboxyatractyloside (dipotassium)

Carboxyatractyloside (dipotassium)

Cat. No.: B10818085
M. Wt: 847.0 g/mol
InChI Key: FPJGZZYAZUKPAD-WCOVHXCISA-L
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Description

Carboxyatractyloside (dipotassium) is a highly toxic diterpene glycoside derived from plants such as Xanthium species and Atractylis gummifera. It is known for its potent inhibitory effects on the ADP/ATP translocase, a crucial protein in mitochondrial energy metabolism. This compound is significantly more toxic than its analog, atractyloside, and has been studied for its unique biochemical properties and toxicological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of carboxyatractyloside involves several key steps. One method includes the oxidation of the primary alcohol group in the glucose disulfate moiety using dicyclohexylcarbodiimide and phosphorus pentoxide under anhydrous conditions in a dimethyl sulfoxide medium. This is followed by labeling with tritiated potassium borohydride .

Industrial Production Methods: Industrial production of carboxyatractyloside typically involves extraction from natural sources such as the seeds of Xanthium species. The compound is then purified using column chromatography and stabilized by crystallization as the dipotassium salt .

Chemical Reactions Analysis

Types of Reactions: Carboxyatractyloside undergoes various chemical reactions, including:

    Oxidation: The primary alcohol group can be oxidized to form different derivatives.

    Substitution: The compound can participate in substitution reactions, particularly involving its glycoside moiety.

Common Reagents and Conditions:

    Oxidation: Dicyclohexylcarbodiimide and phosphorus pentoxide in dimethyl sulfoxide.

    Substitution: Various nucleophiles can be used under appropriate conditions to modify the glycoside moiety.

Major Products: The major products of these reactions include various oxidized and substituted derivatives of carboxyatractyloside, which can be further studied for their biochemical properties .

Scientific Research Applications

Carboxyatractyloside has several scientific research applications:

Mechanism of Action

Carboxyatractyloside exerts its effects by binding to the ADP/ATP translocase in mitochondria, inhibiting the exchange of ADP and ATP across the mitochondrial membrane. This inhibition leads to the stabilization of the translocase in a specific conformation, resulting in the opening of the permeability transition pore, loss of mitochondrial membrane potential, and induction of apoptosis .

Comparison with Similar Compounds

    Atractyloside: Another diterpene glycoside with similar inhibitory effects on the ADP/ATP translocase but less potent than carboxyatractyloside.

    Bongkrekic Acid: A compound with similar mitochondrial effects but different structural properties.

Uniqueness: Carboxyatractyloside is unique due to its higher potency and specific binding characteristics compared to atractyloside. It is also more effective in inducing mitochondrial permeability transition and apoptosis .

Properties

Molecular Formula

C31H44K2O18S2

Molecular Weight

847.0 g/mol

IUPAC Name

dipotassium;[2-[[(1S,9S)-5,5-dicarboxy-15-hydroxy-9-methyl-14-methylidene-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]oxy]-6-(hydroxymethyl)-3-(3-methylbutanoyloxy)-5-sulfonatooxyoxan-4-yl] sulfate

InChI

InChI=1S/C31H46O18S2.2K/c1-14(2)9-21(33)47-24-23(49-51(42,43)44)22(48-50(39,40)41)18(13-32)46-26(24)45-17-11-29(4)19-6-5-16-10-30(19,25(34)15(16)3)8-7-20(29)31(12-17,27(35)36)28(37)38;;/h14,16-20,22-26,32,34H,3,5-13H2,1-2,4H3,(H,35,36)(H,37,38)(H,39,40,41)(H,42,43,44);;/q;2*+1/p-2/t16?,17?,18?,19?,20?,22?,23?,24?,25?,26?,29-,30-;;/m0../s1

InChI Key

FPJGZZYAZUKPAD-WCOVHXCISA-L

Isomeric SMILES

CC(C)CC(=O)OC1C(C(C(OC1OC2C[C@]3(C4CCC5C[C@]4(CCC3C(C2)(C(=O)O)C(=O)O)C(C5=C)O)C)CO)OS(=O)(=O)[O-])OS(=O)(=O)[O-].[K+].[K+]

Canonical SMILES

CC(C)CC(=O)OC1C(C(C(OC1OC2CC3(C4CCC5CC4(CCC3C(C2)(C(=O)O)C(=O)O)C(C5=C)O)C)CO)OS(=O)(=O)[O-])OS(=O)(=O)[O-].[K+].[K+]

Origin of Product

United States

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